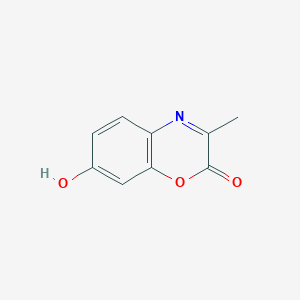
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a unique organosilicon compound that has garnered interest due to its distinctive chemical properties and potential applications in various fields. This compound features a trichlorosilyl group attached to a tetrahydro-1,10-phenanthroline backbone, making it a subject of study for its reactivity and utility in synthetic chemistry.
准备方法
The synthesis of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with trichlorosilane (HSiCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
-
Synthetic Route
Reactants: 1,2,3,4-tetrahydro-1,10-phenanthroline and trichlorosilane.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at room temperature or slightly elevated temperatures.
Procedure: The reactants are mixed in a suitable solvent, such as toluene or dichloromethane, and allowed to react for a specified period. The product is then isolated and purified using standard techniques like distillation or chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trichlorosilane.
化学反应分析
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
-
Oxidation: : The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reagents: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Conditions: Typically carried out at room temperature or under mild heating.
Products: Silanol or siloxane compounds.
-
Reduction: : The compound can be reduced to form silane derivatives.
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in an inert atmosphere at low temperatures.
Products: Silane derivatives.
-
Substitution: : The trichlorosilyl group can undergo substitution reactions to form various organosilicon compounds.
Reagents: Nucleophiles such as alcohols, amines, or thiols.
Conditions: Typically carried out in the presence of a base, such as triethylamine (Et3N), at room temperature.
Products: Substituted organosilicon compounds.
科学研究应用
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichlorosilyl groups into target molecules. It is also employed in the preparation of silicon-containing polymers and materials.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to its reactive trichlorosilyl group.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive silicon-containing compounds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline primarily involves the reactivity of the trichlorosilyl group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioconjugation, the trichlorosilyl group can react with nucleophilic sites on biomolecules, forming stable covalent bonds.
相似化合物的比较
1-(Trichlorosilyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other trichlorosilyl-containing compounds, such as:
Hexachlorodisiloxane: Composed of two trichlorosilyl groups connected by an oxygen atom.
1,2-Bis(trichlorosilyl)ethane: Contains two trichlorosilyl groups attached to an ethane backbone.
The uniqueness of this compound lies in its tetrahydro-1,10-phenanthroline backbone, which imparts distinct chemical properties and reactivity compared to other trichlorosilyl compounds.
属性
CAS 编号 |
78271-96-2 |
|---|---|
分子式 |
C12H11Cl3N2Si |
分子量 |
317.7 g/mol |
IUPAC 名称 |
trichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)silane |
InChI |
InChI=1S/C12H11Cl3N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI 键 |
KIFBGPWHWGHAPC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


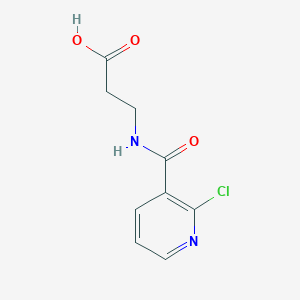
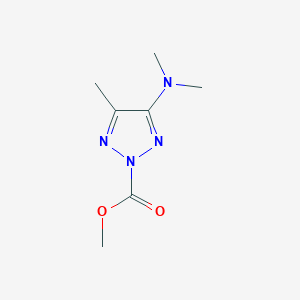
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

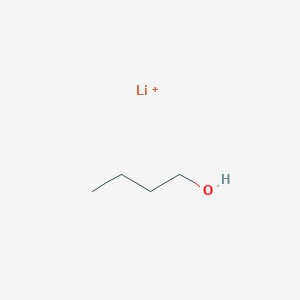
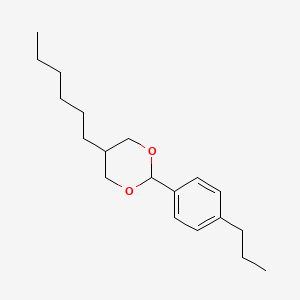
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
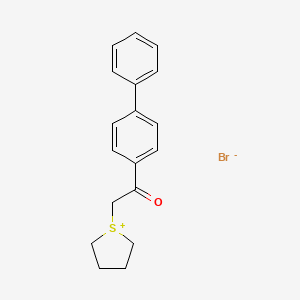

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
